![molecular formula C9H6O3 B6591807 5-(Furan-2-yl)furan-2-carbaldehyde CAS No. 16303-60-9](/img/structure/B6591807.png)
5-(Furan-2-yl)furan-2-carbaldehyde
Overview
Description
5-(Furan-2-yl)furan-2-carbaldehyde, also known as FFCA, is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This molecule contains two furan rings connected by a carbonyl group and has a unique structure that makes it an interesting target for synthesis and investigation.
Scientific Research Applications
Organic Synthesis and Green Chemistry
Furan-2-carbaldehyde serves as an essential starting material for a multitude of reactions. Its role extends to the synthesis of pharmaceuticals, dyes, and polymeric materials . Given its origin from renewable resources, furan-2-carbaldehyde aligns well with green chemistry principles.
Isotope Labeling in Medicinal Chemistry
Isotope labeling is crucial for tracking compounds, understanding metabolisms, and clarifying reaction mechanisms. Deuterated drug molecules, including furan-2-carbaldehyde derivatives, can alter metabolism and improve pharmacokinetic or toxicological properties. Researchers have synthesized deuterated forms of furan-2-carbaldehyde to explore these effects .
Photocatalysis and Biomass-Derived Chemicals
Furan-2-carbaldehydes, derived from biomass, act as efficient green C1 building blocks. Mechanistic studies suggest that conjugated N, O-tridentate copper complexes can use furan-2-carbaldehydes for ligand-free photocatalytic C–C bond cleavage. These compounds hold promise for synthesizing bioactive quinazolin-4(3H)-ones .
Organic Materials and Optoelectronic Properties
The presence of furan and naphthalene moieties in furan-2-carbaldehyde suggests potential applications in developing novel organic materials. Researchers are exploring its use in organic light-emitting diodes (OLEDs) and organic solar cells.
Bisamines and Polyamides Synthesis
Furan-2,5-dicarbaldehyde, a derivative of furan-2-carbaldehyde, is employed to obtain various bisamines and polyamides. These compounds play a role in the synthesis of biologically active preparations .
Antibacterial Activity Research
While not directly related to furan-2-carbaldehyde, recent studies have investigated derivatives containing the 5-nitrofuran-2-yl moiety. These compounds exhibit antibacterial activity against Staphylococcus aureus and other strains .
Mechanism of Action
Target of Action
Furan derivatives have been known to play a significant role in the synthesis of pharmaceuticals, dyes, or polymeric materials .
Mode of Action
Furan derivatives are known to undergo various chemical reactions, including hydrophenylation under the action of alcl3 .
Biochemical Pathways
Furan derivatives are known to be involved in a wide range of synthetic pathways .
Pharmacokinetics
It is known that the compound has high gi absorption .
Result of Action
Furan derivatives have been known to show significant anticancer activities .
Action Environment
It is known that the compound can be synthesized from biomass, suggesting its stability and efficacy might be influenced by environmental factors related to biomass availability and quality .
properties
IUPAC Name |
5-(furan-2-yl)furan-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGYPMBOOVLXAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303907 | |
Record name | [2,2′-Bifuran]-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301303907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Furan-2-yl)furan-2-carbaldehyde | |
CAS RN |
16303-60-9 | |
Record name | [2,2′-Bifuran]-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16303-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2,2′-Bifuran]-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301303907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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